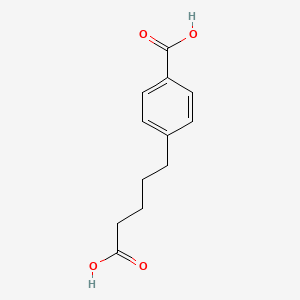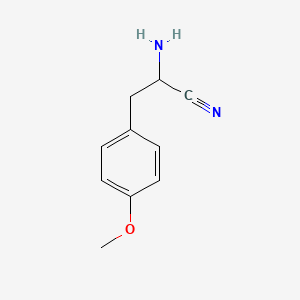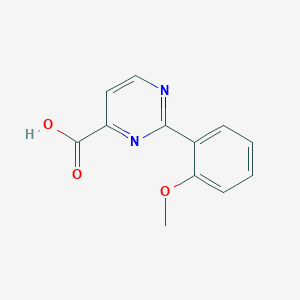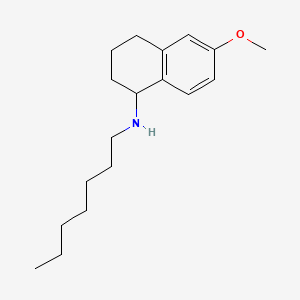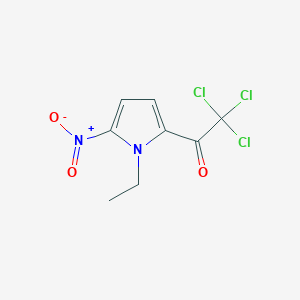
2',3'-o-Isopropylideneinosine-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is a derivative of inosine, a nucleoside that is commonly found in RNA. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety, and a carboxylic acid group at the 5’ position. It is used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-o-Isopropylideneinosine-5’-carboxylic acid typically involves the protection of the hydroxyl groups of inosine followed by the introduction of the carboxylic acid group. One common method involves the reaction of inosine with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This is followed by oxidation reactions to introduce the carboxylic acid group at the 5’ position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of nucleoside modification and protection-deprotection strategies are employed.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of the carboxylic acid group.
Reduction: Potential reduction of the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions at the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the carboxylic acid derivative, while reduction can yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex nucleoside analogs.
Biology: Studying the role of modified nucleosides in RNA structure and function.
Industry: Limited use, primarily in research and development settings.
Mecanismo De Acción
The mechanism of action of 2’,3’-o-Isopropylideneinosine-5’-carboxylic acid involves its interaction with various molecular targets, particularly those involved in nucleic acid metabolism. The isopropylidene group protects the ribose moiety, allowing for selective reactions at other positions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-o-Isopropylideneinosine: Lacks the carboxylic acid group.
Inosine-5’-monophosphate: Contains a phosphate group instead of the carboxylic acid.
2’,3’-o-Isopropylideneadenosine: Similar structure but with adenine instead of hypoxanthine.
Uniqueness
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is unique due to the combination of the isopropylidene protection and the carboxylic acid functionality. This dual modification allows for specific interactions and reactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C13H14N4O6 |
|---|---|
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H14N4O6/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)17-4-16-5-9(17)14-3-15-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H,14,15,18) |
Clave InChI |
KXUWTYIOZAXEOH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C3N=CNC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)
